Tyrosinase Inhibition: Propanal Thiosemicarbazone Occupies a Distinct Intermediate Potency Niche Among Alkylidenethiosemicarbazides
In a head-to-head study of 7 alkylidenethiosemicarbazide compounds, propanal thiosemicarbazone (designated compound 1b) inhibited mushroom tyrosinase diphenolase activity with an IC₅₀ of 0.20 μM [1]. This places it intermediate between the smallest analog, acetaldehyde thiosemicarbazone (1a; IC₅₀ = 0.23 μM), and the most potent of the series, acetone thiosemicarbazone (1f; IC₅₀ = 0.086 μM). All compounds were substantially more potent than the clinical benchmark tropolone (IC₅₀ = 0.4 μM). The data demonstrate that the linear two-carbon ethyl side chain of the propanal adduct provides near-optimal steric accommodation at the enzyme active site among the primary alkyl derivatives tested.
| Evidence Dimension | Mushroom tyrosinase diphenolase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Propanal thiosemicarbazone (1b): IC₅₀ = 0.20 μM (± 0.018 SEM) |
| Comparator Or Baseline | Acetone thiosemicarbazone (1f): IC₅₀ = 0.086 μM | Acetaldehyde thiosemicarbazone (1a): IC₅₀ = 0.23 μM | Tropolone (standard): IC₅₀ = 0.4 μM |
| Quantified Difference | 2.33-fold less potent than 1f; 1.15-fold more potent than 1a; 2.0-fold more potent than tropolone |
| Conditions | Mushroom tyrosinase diphenolase assay; L-DOPA substrate; phosphate buffer pH 6.8; DMSO stock solution 2.0% |
Why This Matters
For research groups screening tyrosinase inhibitors for dermatological or cosmetic applications, propanal thiosemicarbazone provides a defined, moderate-potency reference compound with a linear alkyl chain, enabling systematic SAR expansion that branched or aromatic analogs cannot replicate.
- [1] Liu J, Cao R, Yi W, Ma C, Wan Y, Zhou B, Ma L, Song H. A class of potent tyrosinase inhibitors: alkylidenethiosemicarbazide compounds. Eur J Med Chem. 2009;44(4):1773-1778. doi:10.1016/j.ejmech.2008.04.002. Table 1 reports IC₅₀ values for compounds 1a–1g; compound 1b (1-propylidenethiosemicarbazide) IC₅₀ = 0.20 μM. View Source
